molecular formula C8H5BrClFO2 B13718014 3'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride

3'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride

Cat. No.: B13718014
M. Wt: 267.48 g/mol
InChI Key: ICQRPNMAUUXWDE-UHFFFAOYSA-N
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Description

3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is an organic compound that belongs to the class of halogenated phenacyl chlorides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. One common method is the bromination of 4’-fluoro-2’-hydroxyacetophenone followed by chlorination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride (PCl5) for chlorination .

Industrial Production Methods

Industrial production of 3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents (e.g., ether or tetrahydrofuran, THF).

Major Products

    Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is unique due to its combination of halogen and hydroxyl substituents on the phenacyl chloride framework. This unique structure imparts specific reactivity and properties, making it valuable in various chemical transformations and research applications .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(3-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroethanone

InChI

InChI=1S/C8H5BrClFO2/c9-7-5(11)2-1-4(8(7)13)6(12)3-10/h1-2,13H,3H2

InChI Key

ICQRPNMAUUXWDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)O)Br)F

Origin of Product

United States

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